molecular formula C21H15ClN4O2 B12420422 mGlu4 receptor agonist 1

mGlu4 receptor agonist 1

Cat. No.: B12420422
M. Wt: 390.8 g/mol
InChI Key: RNDMJFKGWGEUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “mGlu4 receptor agonist 1” is a selective agonist for the metabotropic glutamate receptor 4 (mGlu4). Metabotropic glutamate receptors are a family of G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu4 receptor is part of Group III metabotropic glutamate receptors, which are primarily located on presynaptic terminals and are involved in inhibiting neurotransmitter release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mGlu4 receptor agonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the use of protecting groups, selective functional group transformations, and purification steps to obtain the desired compound with high purity. Common reagents used in the synthesis include various organic solvents, catalysts, and reagents for specific functional group modifications .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

mGlu4 receptor agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .

Mechanism of Action

The mechanism of action of mGlu4 receptor agonist 1 involves binding to the mGlu4 receptor and activating it. This activation leads to the inhibition of neurotransmitter release through the modulation of G-protein signaling pathways. The molecular targets include the mGlu4 receptor itself and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The pathways involved include the inhibition of adenylate cyclase and the reduction of cAMP levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to mGlu4 receptor agonist 1 include other selective agonists and positive allosteric modulators of mGlu4 receptors, such as:

Uniqueness

This compound is unique in its high selectivity and potency for the mGlu4 receptor compared to other similar compounds. This selectivity allows for more precise modulation of mGlu4 receptor activity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

N-[4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-methylphenyl]pyridine-2-carboxamide

InChI

InChI=1S/C21H15ClN4O2/c1-13-12-14(24-20(27)18-8-4-5-11-23-18)9-10-15(13)19-25-21(28-26-19)16-6-2-3-7-17(16)22/h2-12H,1H3,(H,24,27)

InChI Key

RNDMJFKGWGEUBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)C3=NOC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.